

Spectroscopic Profile of 2,5-Dihydroxy-1,4-benzoquinone: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dihydroxy-1,4-benzoquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **2,5-dihydroxy-1,4-benzoquinone** (DHBQ), a molecule of significant interest in various scientific fields, including materials science and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for **2,5-Dihydroxy-1,4-benzoquinone** is $C_6H_4O_4$, with a molecular weight of 140.09 g/mol. Spectroscopic analysis provides critical insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectral Data

Chemical Shift (δ) ppm	Solvent	Assignment
11.3–10.2 (broad)	CDCl ₃	Hydroxyl Protons (OH)[1]
7.27	DMSO-d ₆ + conc. HCl	Acidic Proton[2]
6.93	DMSO-d ₆ + conc. HCl	Acidic Proton[2]
5.63	DMSO-d ₆ + conc. HCl	Vinylic Protons (CH)[2]
5.54	DMSO-d ₆ + conc. HCl	Vinylic Protons (CH)[2]

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Solvent	Assignment
177.5 (broad)	CDCl ₃ (saturated)	Carbonyl Carbon (C=O)[1]
176.1	D ₂ O	Carbonyl Carbon (C=O)[1]
167.5 (broad)	CDCl ₃ (saturated)	Hydroxyl-bearing Carbon (C-OH)[1]
97.7	D ₂ O	Vinylic Carbon (C=C)[1]

Note: In D₂O, fast proton exchange can lead to averaged signals for the carbonyl and hydroxyl-bearing carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Assignment
3331 (sharp)	O-H Stretching[3]
1616	C=O and C=C Stretching[3]
781	Out-of-plane C-H Bending[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima of DHBQ are solvent-dependent. Studies have been conducted on its electronic absorption spectra and the effect of different solvents.^[4] Furthermore, UV-Vis spectroscopy has been employed to determine the proton dissociation constants (pKa) of the hydroxyl groups, which were found to be 2.95 and 5.25 at 25 °C.^{[5][6][7]}

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A sample of **2,5-dihydroxy-1,4-benzoquinone** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For certain experiments, a few drops of concentrated acid (e.g., HCl) may be added.^[2]
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 300 MHz instrument.^[2]
- **Data Acquisition:** Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane, TMS).

IR Spectroscopy

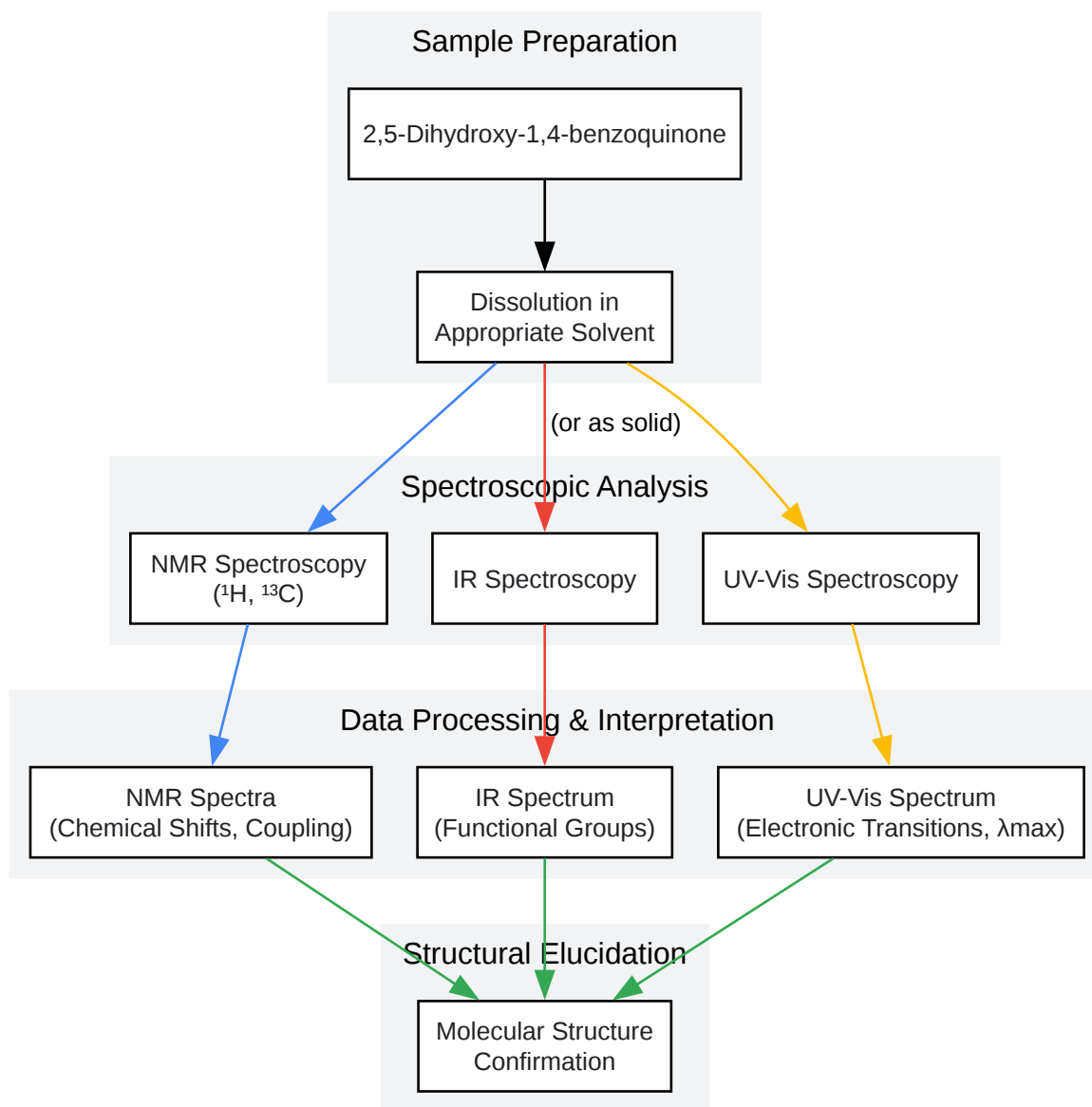
- **Sample Preparation:** A solid sample of **2,5-dihydroxy-1,4-benzoquinone** is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet (KBr wafer).^[8]
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy

- **Sample Preparation:** A solution of **2,5-dihydroxy-1,4-benzoquinone** is prepared in a suitable solvent (e.g., water, ethanol) of a known concentration.
- **Instrumentation:** The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance is measured over a specific wavelength range (typically 200-800 nm). The wavelengths of maximum absorbance (λ_{max}) are recorded. For pKa determination, spectra are recorded at various pH values.^[5]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,5-dihydroxy-1,4-benzoquinone**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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